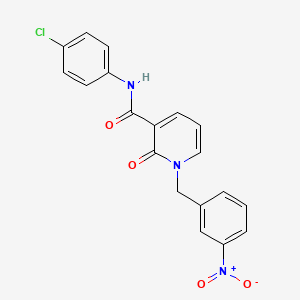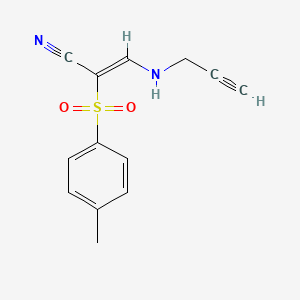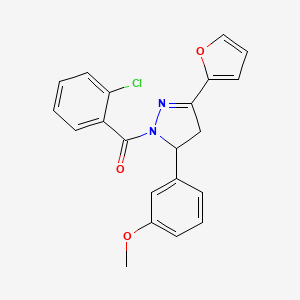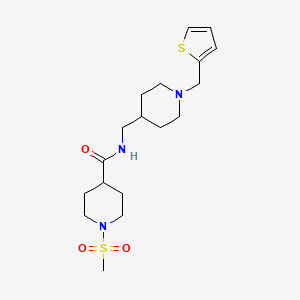
6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C23H27F3N2O4S and its molecular weight is 484.53. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Partial O-Demethylation of Aromatic-Substituted 3,4-Dihydroisoquinolines
A study by Brossi and Teitel explores the partial O-demethylation of aromatic dimethoxy-substituted 3,4-dihydroisoquinolines through controlled acid hydrolysis, indicating a method for structural modification of compounds within this chemical class (Brossi & Teitel, 1970). This process allows for the elucidation of mono-phenols from dimethoxy precursors, showcasing the potential for chemical transformations that could be relevant for compounds like the one .
Efficient Synthesis of Latifine Dimethyl Ether
Another relevant study by Gore and Narasimhan discusses the synthesis of latifine dimethyl ether from precursors sharing structural similarities with the target compound, highlighting a pathway for the creation of complex molecules from simpler 3,4-dihydroisoquinoline derivatives (Gore & Narasimhan, 1988). This study demonstrates the versatility of these compounds in synthetic chemistry and their potential for creating biologically active molecules.
Binding Studies and Ligand Affinity
Research conducted by Graulich et al. examines methoxylated 1,2,3,4-tetrahydroisoquinoliniums for their affinity to apamin-sensitive binding sites, indicating the significance of methoxy groups in determining ligand-receptor interactions (Graulich et al., 2006). This could imply that modifications on compounds like "6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide" might impact their biological activity and receptor affinity.
Cytotoxic Activity and Synthetic Applications
Kaufman et al. report on the synthesis of dimethoxyisoquinoline derivatives with noted cytotoxic activity, providing a glimpse into the potential therapeutic applications of such compounds (Kaufman et al., 2018). The methodologies outlined for synthesizing and modifying 3,4-dihydroisoquinoline compounds underscore the broad utility of these molecules in drug discovery and development.
特性
IUPAC Name |
6,7-dimethoxy-N-(2-methoxyethyl)-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2O4S/c1-29-10-8-27-22(33)28-9-7-15-11-20(30-2)21(31-3)13-18(15)19(28)14-32-17-6-4-5-16(12-17)23(24,25)26/h4-6,11-13,19H,7-10,14H2,1-3H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDSWGKULBJHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=CC(=C3)C(F)(F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2884238.png)


![Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate](/img/structure/B2884244.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2884247.png)
![2-(4-ethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2884248.png)
![4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2884249.png)

![2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride](/img/structure/B2884251.png)



![methyl 5-((6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2884258.png)